molecular formula C20H16F2N2O3S B2930524 N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330189-21-4

N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2930524
CAS No.: 330189-21-4
M. Wt: 402.42
InChI Key: HSTHJYRNAOWGCR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of new therapeutic agents. It belongs to the sulfamoylbenzamide class of derivatives, which have been identified in patent literature as possessing promising biological activity. For instance, structurally related sulfamoylbenzamides have been reported as antiviral agents, specifically in the context of Hepatitis B Virus (HBV) infection . The presence of the sulfamoyl group and fluorinated aromatic rings is a common feature in many pharmacologically active molecules, as fluorine atoms and amide linkages can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . The specific arrangement of the 2,4-difluorophenyl and N-methyl-N-phenylsulfamoyl substituents on the benzamide core suggests potential for unique interactions in biochemical systems. Researchers may utilize this compound as a key intermediate in organic synthesis or as a reference standard in exploratory biological screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S/c1-24(16-5-3-2-4-6-16)28(26,27)17-10-7-14(8-11-17)20(25)23-19-12-9-15(21)13-18(19)22/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTHJYRNAOWGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a nucleophile.

    Formation of the benzamide group: This can be done by reacting an amine with a benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the sulfonamide.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the benzamide could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Structural Analogues in PD-L1 Inhibition

Compound 7 (5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide)

  • Structural Differences : Incorporates a 5-chloro-2-methoxybenzamide group instead of the unsubstituted benzamide in the target compound.
  • Activity : Exhibited 50.993% PD-L1 inhibition in an ELISA assay, slightly lower than the 4-fluorophenyl analogue (Compound 4, 53.327%), suggesting that additional fluorine substitution at the 2-position may marginally reduce binding affinity .
  • Safety Profile: Non-cytotoxic to fibroblast cell lines, similar to the target compound .

Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide)

  • Structural Differences : Replaces the 2,4-difluorophenyl group with a 4-(trifluoromethyl)phenyl moiety and adds a salicylamide scaffold.
  • Activity: Showed 51.058% PD-L1 inhibition but demonstrated notable anti-proliferative activity against MCF7, DU-145, and PC-3 cancer cell lines, indicating divergent biological effects compared to the target compound .

Antifungal Sulfonamide Derivatives

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : Contains a 1,3,4-oxadiazole ring and a 4-methoxyphenyl group instead of the 2,4-difluorophenylamine.
  • Activity : Effective against Candida albicans via thioredoxin reductase inhibition, highlighting the versatility of sulfamoyl benzamides in targeting diverse enzymes .

4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

  • Structural Differences : Substitutes the difluorophenyl group with an imidazole ring linked to a 5-methylisoxazole.
  • Activity : Demonstrated potent antifungal activity, emphasizing the role of heterocyclic substitutions in modulating target specificity .

Pesticide and Metabolic Modulators

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Structural Differences: Replaces the sulfamoyl benzamide with a pyridinecarboxamide scaffold and a trifluoromethylphenoxy group.
  • Application : Used as a herbicide, illustrating how fluorinated aryl groups enhance lipid solubility and environmental stability .

Sulfamoyl-Benzamide Derivatives with Varied Fluorination

N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide

  • Structural Differences : Positions fluorine atoms at 2,6- rather than 2,4- on the phenyl ring.

Key Comparative Data

Compound Name Biological Activity Structural Features Reference
Target Compound Under investigation (PD-L1/c-Met inhibition) 2,4-Difluorophenyl, methyl(phenyl)sulfamoyl
Compound 7 (PD-L1 inhibitor) 50.993% PD-L1 inhibition 5-Chloro-2-methoxybenzamide, 2,4-difluorophenyl
LMM5 (Antifungal) Anti-C. albicans activity 1,3,4-Oxadiazole, 4-methoxyphenyl
Diflufenican (Herbicide) Lipid metabolism disruption Pyridinecarboxamide, 3-trifluoromethylphenoxy

Mechanistic and Pharmacokinetic Insights

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, as seen in PD-L1 inhibitors and pesticides .
  • Sulfamoyl Group : The methyl(phenyl)sulfamoyl moiety may improve target binding through hydrophobic interactions, similar to LMM5’s antifungal activity .
  • Safety : Low cytotoxicity in fibroblast cell lines (e.g., Compound 7) suggests a favorable therapeutic index for the target compound .

Biological Activity

N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F2N2O2SC_{15}H_{14}F_2N_2O_2S. The compound features a difluorophenyl group, a sulfamoyl moiety, and a benzamide structure, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfamoylbenzamide derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines.

  • In vitro Studies : Research indicates that derivatives exhibit significant antiproliferative effects in cancer cell lines such as HCT116 (colon cancer) and KMS-12 BM (multiple myeloma), with IC50 values ranging from low nanomolar to micromolar concentrations .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases associated with tumor growth. For example, some derivatives have shown to inhibit FGFR1 and other growth factor receptors, leading to reduced cell proliferation .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties.

  • Bacterial Inhibition : The sulfamoyl group is known for its role in antimicrobial activity. Research has demonstrated that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50 Value (nM)Reference
Compound AAnticancerHCT116100
Compound BAntimicrobialStaphylococcus aureus250
Compound CAnticancerKMS-12 BM640

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of sulfamoylbenzamide derivatives in xenograft models. This compound was administered at varying doses, showing significant tumor regression compared to controls .
  • Antimicrobial Assessment : In another study, the compound was tested against several bacterial strains. The results indicated effective inhibition at concentrations comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

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